Cas no 27031-00-1 (4-{4-(1h-Benzimidazol-2-Yl)PhenylAmino}-4-Oxobutanoic Acid)

4-{4-(1H-Benzimidazol-2-yl)PhenylAmino}-4-Oxobutanoic Acid is a benzimidazole-derived carboxylic acid compound with potential applications in pharmaceutical and biochemical research. Its structure features a benzimidazole core linked to a butanoic acid moiety via an amide bond, offering versatility in molecular interactions. The compound's distinct functional groups may contribute to binding affinity in enzyme inhibition or receptor modulation studies. Its carboxylic acid group enhances solubility in aqueous media, facilitating experimental handling. The benzimidazole component is known for its stability and bioactivity, making this derivative a candidate for further investigation in drug discovery and medicinal chemistry. Precise synthesis and purity are critical for reliable research outcomes.
4-{4-(1h-Benzimidazol-2-Yl)PhenylAmino}-4-Oxobutanoic Acid structure
27031-00-1 structure
商品名:4-{4-(1h-Benzimidazol-2-Yl)PhenylAmino}-4-Oxobutanoic Acid
CAS番号:27031-00-1
MF:C17H15N3O3
メガワット:309.319303750992
MDL:MFCD00395378
CID:4643526
PubChem ID:767937

4-{4-(1h-Benzimidazol-2-Yl)PhenylAmino}-4-Oxobutanoic Acid 化学的及び物理的性質

名前と識別子

    • 4-[[4-(1H-benzimidazol-2-yl)phenyl]amino]-4-keto-butyric acid
    • 4-[[4-(1H-benzimidazol-2-yl)phenyl]amino]-4-oxobutanoic acid
    • 4-[[4-(1H-benzimidazol-2-yl)phenyl]amino]-4-oxo-butanoic acid
    • 4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid
    • iGP-1
    • 4-((4-(1H-Benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid
    • SCHEMBL15702637
    • 4-([4-(1H-Benzimidazol-2-yl)phenyl]amino)-4-oxobutanoic acid
    • AB00075796-01
    • E84253
    • N-[4-(1H-Benzoimidazol-2-yl)-phenyl]-succinamic acid
    • 3-{[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID
    • Oprea1_097615
    • GLXC-04536
    • MFCD00395378
    • LS-10061
    • CS-0083776
    • AKOS003241800
    • STK017597
    • BDBM50497473
    • Cambridge id 5224148
    • SY326992
    • HY-121970
    • CHEMBL3344006
    • 4-([4-(1H-Benzimidazol-2-yl)phenyl]amino)-4-oxobutanoicacid
    • Oprea1_468828
    • 4-[4-(1H-benzimidazol-2-yl)anilino]-4-oxobutanoic acid
    • CBDivE_010947
    • butanoic acid, 4-[[4-(1H-benzimidazol-2-yl)phenyl]amino]-4-oxo-
    • 27031-00-1
    • 4-[[4-(2-Benzimidazolyl)phenyl]amino]-4-oxobutanoic Acid
    • ALBB-028944
    • 4-{4-(1h-Benzimidazol-2-Yl)PhenylAmino}-4-Oxobutanoic Acid
    • MDL: MFCD00395378
    • インチ: 1S/C17H15N3O3/c21-15(9-10-16(22)23)18-12-7-5-11(6-8-12)17-19-13-3-1-2-4-14(13)20-17/h1-8H,9-10H2,(H,18,21)(H,19,20)(H,22,23)
    • InChIKey: ARVPDCQNTCJVSU-UHFFFAOYSA-N
    • ほほえんだ: C(O)(=O)CCC(NC1=CC=C(C2NC3=CC=CC=C3N=2)C=C1)=O

計算された属性

  • せいみつぶんしりょう: 309.11134135g/mol
  • どういたいしつりょう: 309.11134135g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 435
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 95.1Ų

4-{4-(1h-Benzimidazol-2-Yl)PhenylAmino}-4-Oxobutanoic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A774079-1g
4-((4-(1H-Benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid
27031-00-1 95%
1g
$144.0 2025-02-26
TRC
B619473-100mg
4-{[4-(1h-Benzimidazol-2-Yl)Phenyl]Amino}-4-Oxobutanoic Acid
27031-00-1
100mg
$ 95.00 2022-06-07
TRC
B619473-10mg
4-{[4-(1h-Benzimidazol-2-Yl)Phenyl]Amino}-4-Oxobutanoic Acid
27031-00-1
10mg
$ 50.00 2022-06-07
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00858497-1g
4-((4-(1H-Benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid
27031-00-1 95%
1g
¥1749.0 2024-04-17
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R144687-250mg
4-{4-(1h-Benzimidazol-2-Yl)PhenylAmino}-4-Oxobutanoic Acid
27031-00-1 95%
250mg
¥713 2023-09-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R144687-1g
4-{4-(1h-Benzimidazol-2-Yl)PhenylAmino}-4-Oxobutanoic Acid
27031-00-1 95%
1g
¥1924 2023-09-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1154416-1g
iGP-1
27031-00-1 98%
1g
¥1793 2023-04-05
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB39512-1g
4-{[4-(1H-Benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid
27031-00-1 97%
1g
1872.00 2021-06-01
1PlusChem
1P00I5LG-250mg
4-{[4-(1H-Benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid
27031-00-1 95%
250mg
$108.00 2024-05-08
abcr
AB417531-1g
4-{[4-(1H-Benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid; .
27031-00-1
1g
€197.00 2025-03-19

4-{4-(1h-Benzimidazol-2-Yl)PhenylAmino}-4-Oxobutanoic Acid 関連文献

4-{4-(1h-Benzimidazol-2-Yl)PhenylAmino}-4-Oxobutanoic Acidに関する追加情報

4-{4-(1h-Benzimidazol-2-Yl)PhenylAmino}-4-Oxobutanoic Acid: A Comprehensive Overview of Its Properties and Applications

4-{4-(1h-Benzimidazol-2-Yl)PhenylAmino}-4-Oxobutanoic Acid (CAS No: 27031-00-1) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This benzimidazole derivative is characterized by its unique molecular structure, which combines a benzimidazole core with a phenylamino-oxobutanoic acid moiety. The compound's structural complexity and functional groups make it a valuable intermediate in pharmaceutical research and other high-tech applications.

The growing interest in heterocyclic compounds like 4-{4-(1h-Benzimidazol-2-Yl)PhenylAmino}-4-Oxobutanoic Acid stems from their diverse biological activities and potential therapeutic applications. Recent studies have shown that benzimidazole derivatives exhibit remarkable pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This has led to increased research into CAS 27031-00-1 as a potential building block for novel drug development.

From a chemical perspective, 4-{4-(1h-Benzimidazol-2-Yl)PhenylAmino}-4-Oxobutanoic Acid demonstrates interesting physicochemical properties. The compound typically appears as a crystalline solid with moderate solubility in polar organic solvents. Its molecular structure features multiple hydrogen bond donors and acceptors, which contribute to its potential for forming stable complexes with biological targets. These characteristics make it particularly valuable in structure-activity relationship studies and drug design applications.

The synthesis of 4-{4-(1h-Benzimidazol-2-Yl)PhenylAmino}-4-Oxobutanoic Acid typically involves multi-step organic reactions, starting from readily available benzimidazole precursors. Modern synthetic approaches emphasize green chemistry principles, aiming to reduce waste and improve yields. Researchers are particularly interested in developing more efficient synthetic routes for CAS 27031-00-1 to support its growing applications in pharmaceutical development.

In the pharmaceutical industry, 4-{4-(1h-Benzimidazol-2-Yl)PhenylAmino}-4-Oxobutanoic Acid serves as a crucial intermediate for the development of novel therapeutic agents. Its structural features make it particularly valuable for designing protein kinase inhibitors and enzyme modulators. Recent patent literature reveals increasing interest in this compound for potential applications in treating metabolic disorders and inflammatory conditions.

Beyond pharmaceutical applications, 4-{4-(1h-Benzimidazol-2-Yl)PhenylAmino}-4-Oxobutanoic Acid has shown promise in materials science. The compound's ability to form stable complexes with metal ions makes it potentially useful in developing functional materials for optoelectronic applications. Researchers are exploring its use in organic semiconductors and light-emitting devices, capitalizing on the benzimidazole moiety's electron-transport properties.

The analytical characterization of CAS 27031-00-1 typically involves advanced techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These methods ensure the compound's purity and structural integrity, which are critical for research and industrial applications. Recent advancements in analytical technology have improved the detection and quantification of 4-{4-(1h-Benzimidazol-2-Yl)PhenylAmino}-4-Oxobutanoic Acid in complex matrices.

From a regulatory perspective, 4-{4-(1h-Benzimidazol-2-Yl)PhenylAmino}-4-Oxobutanoic Acid is generally regarded as safe for research purposes when handled according to standard laboratory protocols. However, researchers must stay informed about evolving regulations concerning benzimidazole derivatives in different jurisdictions. The compound's safety profile continues to be evaluated as new applications emerge in various industries.

The market for 4-{4-(1h-Benzimidazol-2-Yl)PhenylAmino}-4-Oxobutanoic Acid has shown steady growth in recent years, driven by increasing demand from pharmaceutical and material science sectors. Suppliers specializing in fine chemicals and research compounds have reported growing interest in CAS 27031-00-1, particularly from academic institutions and biotechnology companies. Market analysts predict continued expansion as new applications for this versatile compound are discovered.

Future research directions for 4-{4-(1h-Benzimidazol-2-Yl)PhenylAmino}-4-Oxobutanoic Acid include exploring its potential in targeted drug delivery systems and advanced material applications. Scientists are particularly interested in modifying its structure to enhance specific properties while maintaining its core benzimidazole pharmacophore. These investigations may lead to breakthroughs in multiple scientific disciplines, further increasing the compound's importance in research and development.

For researchers working with 4-{4-(1h-Benzimidazol-2-Yl)PhenylAmino}-4-Oxobutanoic Acid, proper storage conditions are essential to maintain its stability. The compound should typically be stored in a cool, dry environment, protected from light and moisture. These precautions help preserve the integrity of this valuable chemical intermediate for various applications.

In conclusion, 4-{4-(1h-Benzimidazol-2-Yl)PhenylAmino}-4-Oxobutanoic Acid (CAS No: 27031-00-1) represents an important class of heterocyclic compounds with wide-ranging applications in pharmaceutical research and material science. Its unique structural features and versatile properties continue to make it a subject of intense scientific investigation. As research progresses, this compound is likely to play an increasingly significant role in developing innovative solutions across multiple scientific and technological fields.

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